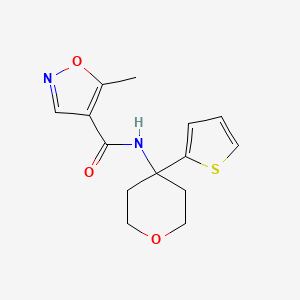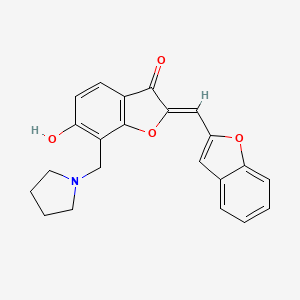![molecular formula C18H22IN B2539676 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide CAS No. 1025707-61-2](/img/structure/B2539676.png)
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(E)-2-[4-(tert-butyl)phenyl]ethenyl-1-methylpyridinium iodide, or 2-(E)-2-[4-(tert-butyl)phenyl]ethenyl-1-methylpyridinium iodide (2E2TBPEMPI) is an organic compound that has been used in a variety of scientific research applications, including in biochemistry, physiology and pharmacology. 2E2TBPEMPI is an important research tool due to its ability to interact with a variety of biological molecules, including DNA and proteins. This compound has been used in a variety of laboratory experiments and clinical studies to investigate its biochemical and physiological effects.
Scientific Research Applications
Environmental Impact and Degradation Studies
Research on ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) often focuses on their environmental impact, biodegradation, and fate in soil and groundwater. These studies are critical for understanding how compounds with similar structures behave in natural environments and how they can be effectively removed or degraded to prevent pollution. For instance, microbial degradation of MTBE and related compounds has been extensively studied, providing insights into the biological pathways and organisms capable of breaking down these pollutants in the environment (Schmidt et al., 2004). Similar research could be applied to study the environmental fate of 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide.
Analytical and Detection Techniques
Developments in analytical chemistry, such as the use of electron impact and electron capture negative ionization mass spectra, play a crucial role in detecting and quantifying similar organic compounds in various matrices. This area of research is pivotal for monitoring environmental contamination and ensuring compliance with safety standards. The detailed characterization of polybrominated diphenyl ethers and their derivatives via mass spectrometry by Hites (2008) exemplifies the advancements in this field (Hites, 2008). Such methodologies could be adapted for the specific analysis of 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide in research settings.
Sorption and Environmental Remediation
Understanding the sorption behavior of hazardous compounds is essential for developing effective environmental remediation strategies. The sorption of phenoxy herbicides to soil and other substrates has been comprehensively reviewed, highlighting the importance of organic matter and minerals in the adsorption processes (Werner et al., 2012). These insights are valuable for designing remediation approaches for soils and waters contaminated with similar organic compounds, including potential studies on 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide.
properties
IUPAC Name |
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N.HI/c1-18(2,3)16-11-8-15(9-12-16)10-13-17-7-5-6-14-19(17)4;/h5-14H,1-4H3;1H/q+1;/p-1/b13-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZWQHAJASGCY-RSGUCCNWSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2539594.png)



![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)
![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)
![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)


![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)
![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)

